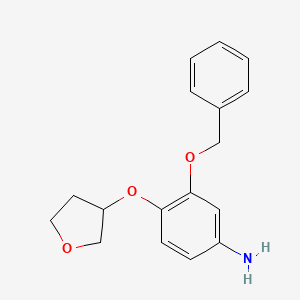
3-(Benzyloxy)-4-((tetrahydrofuran-3-yl)oxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzyloxy)-4-((tetrahydrofuran-3-yl)oxy)aniline is an organic compound that features a benzyloxy group and a tetrahydrofuran-3-yl group attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4-((tetrahydrofuran-3-yl)oxy)aniline typically involves multiple steps. One common method starts with the protection of the aniline group, followed by the introduction of the benzyloxy group through a nucleophilic substitution reaction. The tetrahydrofuran-3-yl group is then introduced via an etherification reaction. The final step involves deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反応の分析
Types of Reactions
3-(Benzyloxy)-4-((tetrahydrofuran-3-yl)oxy)aniline can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Aniline derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
科学的研究の応用
3-(Benzyloxy)-4-((tetrahydrofuran-3-yl)oxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Benzyloxy)-4-((tetrahydrofuran-3-yl)oxy)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy and tetrahydrofuran-3-yl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
3-(Benzyloxy)aniline: Lacks the tetrahydrofuran-3-yl group, which may result in different chemical and biological properties.
4-((Tetrahydrofuran-3-yl)oxy)aniline: Lacks the benzyloxy group, which can affect its reactivity and applications.
Uniqueness
3-(Benzyloxy)-4-((tetrahydrofuran-3-yl)oxy)aniline is unique due to the presence of both the benzyloxy and tetrahydrofuran-3-yl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various research applications.
特性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
285.34 g/mol |
IUPAC名 |
4-(oxolan-3-yloxy)-3-phenylmethoxyaniline |
InChI |
InChI=1S/C17H19NO3/c18-14-6-7-16(21-15-8-9-19-12-15)17(10-14)20-11-13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12,18H2 |
InChIキー |
XUWLCYSXRJWTSL-UHFFFAOYSA-N |
正規SMILES |
C1COCC1OC2=C(C=C(C=C2)N)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


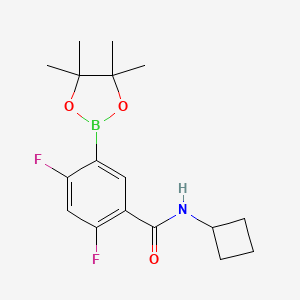
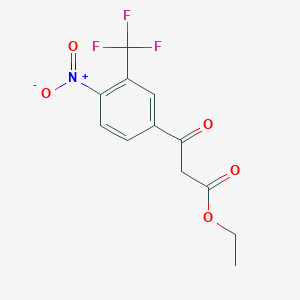
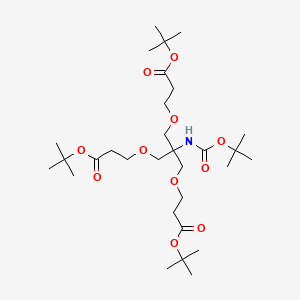
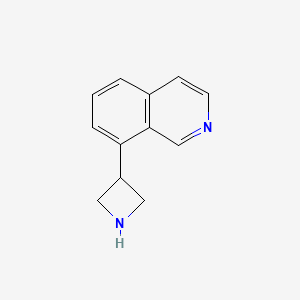
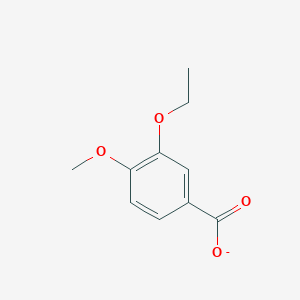
![2-(4,4-Difluoropiperidin-1-yl)-5-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-phenylamine](/img/structure/B13718765.png)


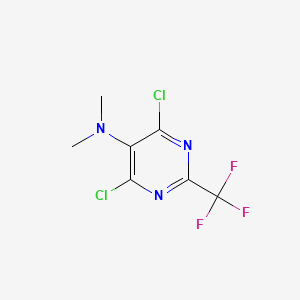
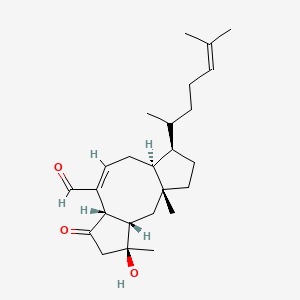
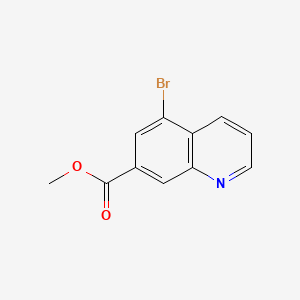
![N-[5-(Biscarboxymethyl-amino)-5-carboxy-pentyl)]-2-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)-terephthalamic Acid](/img/structure/B13718814.png)
![4-(Trimethylammonium)methyl]benzyl Alcohol Chloride](/img/structure/B13718822.png)

